molecular formula C10H13BF2O3 B3060280 2,4-Difluoro-3-isobutoxyphenylboronic acid CAS No. 2096339-89-6

2,4-Difluoro-3-isobutoxyphenylboronic acid

Cat. No.: B3060280
CAS No.: 2096339-89-6
M. Wt: 230.02
InChI Key: AEKLDTDSAOTINS-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-isobutoxyphenylboronic acid (CAS: 2096339-89-6) is a boronic acid derivative featuring a phenyl ring substituted with fluorine atoms at the 2- and 4-positions and an isobutoxy group (-OCH₂CH(CH₃)₂) at the 3-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl motifs . Its structure combines electron-withdrawing fluorine substituents with a bulky isobutoxy group, which may influence reactivity, solubility, and steric interactions in catalytic systems.

Properties

IUPAC Name

[2,4-difluoro-3-(2-methylpropoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF2O3/c1-6(2)5-16-10-8(12)4-3-7(9(10)13)11(14)15/h3-4,6,14-15H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKLDTDSAOTINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)OCC(C)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196439
Record name Boronic acid, B-[2,4-difluoro-3-(2-methylpropoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096339-89-6
Record name Boronic acid, B-[2,4-difluoro-3-(2-methylpropoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2,4-difluoro-3-(2-methylpropoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-isobutoxyphenylboronic acid typically involves the reaction of 2,4-difluoro-3-isobutoxyphenyl bromide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-isobutoxyphenylboronic acid primarily undergoes Suzuki–Miyaura coupling reactions, which are used to form carbon-carbon bonds between the boronic acid and an aryl or vinyl halide. This reaction is facilitated by a palladium catalyst and a base, typically potassium carbonate or sodium hydroxide .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 2,4-Difluoro-3-isobutoxyphenylboronic acid is its participation in Suzuki–Miyaura coupling reactions. The reaction mechanism involves three main steps:

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Fluorine Substitution Patterns

The number and position of fluorine atoms critically impact electronic and steric properties:

  • 2,4,6-Trifluoro-3-isopropoxyphenylboronic acid (CAS: 871125-73-4): Features three fluorine atoms (2-, 4-, 6-positions), enhancing electron deficiency but increasing steric hindrance compared to the difluorinated target compound .
  • 2,4-Difluoro-5-isobutoxyphenylboronic acid (CAS: 2096331-54-1): Differs in the isobutoxy group placement (5-position vs.

Alkoxy Group Variations

The nature and size of alkoxy substituents influence solubility and steric bulk:

  • 4-Butoxy-2,3-difluorophenylboronic acid (CAS: 156487-12-6): Replaces isobutoxy with a linear butoxy group, reducing steric hindrance but increasing hydrophobicity .
  • (2,4-Difluoro-6-isobutoxy-3-methoxyphenyl)boronic acid (CAS: Not provided): Adds a methoxy group at the 3-position, enhancing polarity and electronic complexity .

Physicochemical Properties and Reactivity

While direct experimental data (e.g., melting points, logP) are unavailable in the provided evidence, structural trends suggest:

  • Hydrophobicity : The isobutoxy group in the target compound increases lipophilicity compared to shorter alkoxy analogs (e.g., isopropoxy derivatives) .
  • Electronic Effects : Fluorine atoms withdraw electron density, stabilizing the boronic acid and modulating its reactivity in Suzuki couplings.

Comparative Data Table

Compound Name CAS Number Fluorine Positions Alkoxy Group (Position) Purity (%) Availability
2,4-Difluoro-3-isobutoxyphenylboronic acid 2096339-89-6 2,4 Isobutoxy (3) 98 Discontinued
2,4,6-Trifluoro-3-isopropoxyphenylboronic acid 871125-73-4 2,4,6 Isopropoxy (3) N/A Available
4-Butoxy-2,3-difluorophenylboronic acid 156487-12-6 2,3 Butoxy (4) N/A Available
2,4-Difluoro-5-isobutoxyphenylboronic acid 2096331-54-1 2,4 Isobutoxy (5) 98 Available

Biological Activity

2,4-Difluoro-3-isobutoxyphenylboronic acid is an organoboron compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry, organic synthesis, and material science. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a phenyl ring with two fluorine atoms and an isobutoxy group, which contributes to its unique chemical properties. As a boronic acid derivative, it can form reversible covalent bonds with diols, making it a valuable reagent in various chemical reactions.

Target Interactions

This compound primarily functions through the Suzuki-Miyaura coupling reaction , where it facilitates the formation of carbon-carbon bonds. This reaction is crucial in synthesizing biaryl compounds that are significant in pharmaceutical development.

Biochemical Pathways

The compound influences several biochemical pathways:

  • Cell Signaling : It modulates the activity of kinases and transcription factors, impacting gene expression.
  • Metabolic Enzymes : Interactions with metabolic enzymes lead to changes in metabolite levels and cellular metabolism.
  • Enzyme Modulation : It can act as either an inhibitor or activator of specific enzymes based on the context of the reaction.

Cellular Effects

Research indicates that this compound can significantly alter cellular processes:

  • Gene Expression : The compound has been shown to affect gene expression patterns by modulating transcription factor activity.
  • Metabolic Flux : It impacts metabolic pathways by altering enzyme activities, leading to variations in metabolite levels.

Dosage Effects in Animal Models

Studies have demonstrated that the biological effects of this compound vary with dosage:

  • Low Doses : Beneficial effects on metabolic pathways and cellular functions.
  • High Doses : Potential cytotoxicity and disruption of normal cellular processes have been observed. A critical dosage range exists where the compound is effective without being harmful.

Research Applications

This compound has several applications across different fields:

FieldApplication Description
Chemistry Used in Suzuki–Miyaura coupling reactions to synthesize biaryl compounds.
Biology Modifies biomolecules through boronate affinity chromatography.
Medicine Serves as an intermediate in pharmaceutical development for various therapeutic agents.
Industry Employed in producing advanced materials like polymers and electronic components.

Case Studies and Research Findings

Several studies highlight the biological activity and potential applications of this compound:

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit cell proliferation in cancer cell lines by modulating key signaling pathways.
  • Metabolic Regulation : Animal model studies indicate that it may enhance insulin sensitivity and glucose metabolism at specific dosages.
  • Toxicological Assessments : Long-term exposure studies revealed potential toxic effects at elevated concentrations, necessitating careful dosage management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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